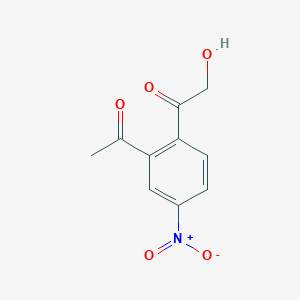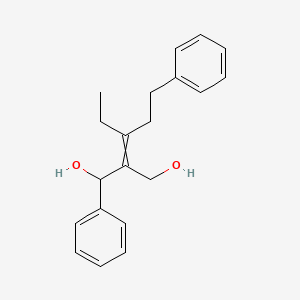
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol is an organic compound characterized by its unique structure, which includes a phenyl group and a pentan-3-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of phenylacetone with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst have been reported .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: Known for its use in the synthesis of methamphetamine and amphetamine.
3-Phenyl-2-propen-1-ol: Used in the synthesis of fragrances and flavoring agents.
Uniqueness
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol stands out due to its unique structure, which imparts specific chemical and physical properties.
Properties
CAS No. |
917883-19-3 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol |
InChI |
InChI=1S/C20H24O2/c1-2-17(14-13-16-9-5-3-6-10-16)19(15-21)20(22)18-11-7-4-8-12-18/h3-12,20-22H,2,13-15H2,1H3 |
InChI Key |
ZVAMMECJYBAYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)

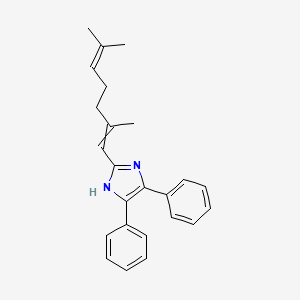
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
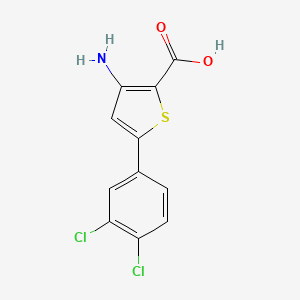
amino}methyl)phenol](/img/structure/B12602940.png)

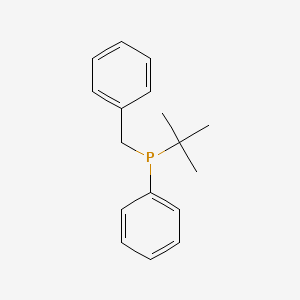
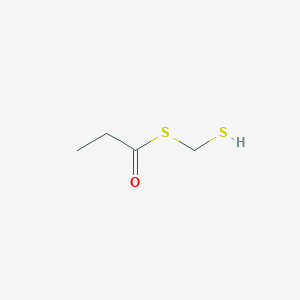
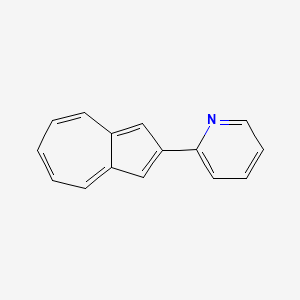
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)

